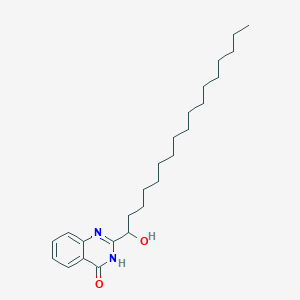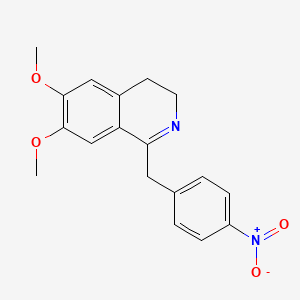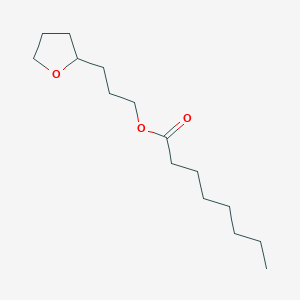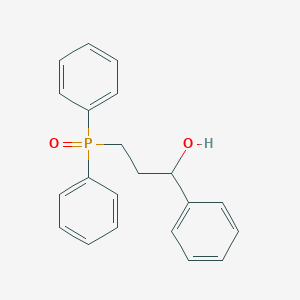
2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of Hydroxyheptadecyl Chain: The hydroxyheptadecyl chain can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with a suitable heptadecyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the hydroxyheptadecyl chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The hydroxyheptadecyl chain can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of esters or ethers.
科学的研究の応用
Medicinal Chemistry: Due to its quinazolinone core, it may exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The long hydroxyheptadecyl chain may impart unique physical properties, making it useful in the development of novel materials.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
作用機序
The mechanism of action of 2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one is likely related to its ability to interact with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The hydroxyheptadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
2-(1-Hydroxyhexadecyl)quinazolin-4(1H)-one: Similar structure but with a shorter hydroxyhexadecyl chain.
2-(1-Hydroxyoctadecyl)quinazolin-4(1H)-one: Similar structure but with a longer hydroxyoctadecyl chain.
2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness
2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one is unique due to the specific length of its hydroxyheptadecyl chain, which may impart distinct biological and physical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
特性
CAS番号 |
917764-60-4 |
|---|---|
分子式 |
C25H40N2O2 |
分子量 |
400.6 g/mol |
IUPAC名 |
2-(1-hydroxyheptadecyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(28)24-26-22-19-17-16-18-21(22)25(29)27-24/h16-19,23,28H,2-15,20H2,1H3,(H,26,27,29) |
InChIキー |
SQOLXTJUDSOVJM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)



![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)








